molecular formula C10H10F3NO3 B14844920 (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid

(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B14844920
M. Wt: 249.19 g/mol
InChI Key: XAGPUXDBHZHWQT-SECBINFHSA-N
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Description

(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid is a fluorinated amino acid derivative

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and methoxyphenyl groups in (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid makes it unique among similar compounds. These groups confer enhanced lipophilicity, metabolic stability, and the ability to participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H10F3NO3/c1-17-7-4-2-6(3-5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m1/s1

InChI Key

XAGPUXDBHZHWQT-SECBINFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

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